1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

Catalog No.
S521094
CAS No.
17375-63-2
M.F
C19H22N2O
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-p...

CAS Number

17375-63-2

Product Name

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

IUPAC Name

2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3

InChI Key

VSGPGYWZVPDDSK-UHFFFAOYSA-N

SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

5-methoxy-2-phenyl-N,N-dimethyltryptamine, BGC20-761, PMDT cpd

Canonical SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Description

The exact mass of the compound 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- is 294.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cognitive Neuroscience

Specific Scientific Field: Cognitive neuroscience investigates the neural mechanisms underlying cognition, memory, and learning.

Summary: BGC 20-761 has been studied for its impact on memory consolidation and cognitive function. It acts as a 5-HT6 receptor antagonist, which means it modulates serotonin signaling in the brain.

Experimental Procedures: Researchers typically administer BGC 20-761 to animal models (such as rats) and assess its effects on memory tasks. The compound is often given intraperitoneally or orally.

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl, commonly referred to as 5-Methoxy-N,N-dimethyl-2-phenylindole, is a synthetic compound belonging to the tryptamine class. It has the molecular formula C19H22N2OC_{19}H_{22}N_{2}O and a molecular weight of approximately 306.39 g/mol . This compound features an indole structure, which is characterized by a bicyclic arrangement of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a dimethylamino group at the 3-position contributes to its unique chemical properties and biological activities.

Typical of indole derivatives:

  • Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of hydroxylated derivatives.
  • Reduction: It can be reduced under specific conditions, potentially altering its functional groups.
  • Substitution Reactions: The methoxy and dimethylamino groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the indole ring .

This compound exhibits hallucinogenic and stimulant properties, akin to other tryptamines. It acts primarily on serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects. Research indicates that compounds like this one can influence mood, perception, and cognition . Its psychoactive effects have led to interest in its potential therapeutic applications in treating mood disorders and other psychological conditions.

The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl can be achieved through several methods:

  • Fischer Indolization: This method involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole structure.
  • Methylation Reactions: The introduction of methoxy and dimethylamino groups can be accomplished through methylation using reagents such as methyl iodide or dimethyl sulfate.
  • Grignard Reaction: A Grignard reagent could be used to introduce phenyl groups into the indole structure .

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl has several notable applications:

  • Psychoactive Research: Its hallucinogenic properties make it a subject of study in psychopharmacology.
  • Therapeutic Potential: Investigations are ongoing regarding its potential use in treating mood disorders and anxiety .
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.

Studies on the interactions of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl with various receptors indicate that it primarily interacts with serotonin receptors. Notably, its affinity for the 5-HT2A receptor suggests potential for both therapeutic effects and side effects associated with psychedelics. Further research is necessary to fully understand its pharmacokinetics and interactions with other neurotransmitter systems .

Several compounds share structural similarities with 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
N,N-Dimethyltryptamine (DMT)Tryptamine structure with two methyl groupsStrong hallucinogenic effects; rapid onset
PsilocybinPhosphorylated form of psilocinNaturally occurring; used in traditional medicine
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)Similar tryptamine structure with methoxy groupKnown for intense psychedelic experiences
SerotoninIndole structure without additional substitutionsNatural neurotransmitter; regulates mood

The uniqueness of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl lies in its specific combination of substituents that influence its psychoactive profile and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

294.173213330 g/mol

Monoisotopic Mass

294.173213330 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6G5F6ESV5I

Wikipedia

Bgc-20-761

Dates

Modify: 2023-08-15
1. Glennon, R.A., et al. 2000. J. Med. Chem. 43: 1011-1018. PMID: 10715164
2. Mitchell, E.S., et al. 2006. Neuropharmacology. 50: 412-420. PMID: 16298400

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